molecular formula C21H16O3 B13776641 4-Phenoxychalcone oxide CAS No. 86711-50-4

4-Phenoxychalcone oxide

Cat. No.: B13776641
CAS No.: 86711-50-4
M. Wt: 316.3 g/mol
InChI Key: RUWHCWOSBZLDPK-UHFFFAOYSA-N
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Description

4-Phenoxychalcone oxide is a synthetic organic compound belonging to the chalcone family. Chalcones are aromatic ketones that form the central core of many important biological compounds. This compound is known for its unique chemical structure, which includes an epoxide group, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxychalcone oxide typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aryl methyl ketone and an aryl aldehyde in the presence of an alcoholic alkali, such as sodium hydroxide in ethanol . The resulting chalcone is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the epoxide group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and column chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxychalcone oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Phenoxychalcone oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenoxychalcone oxide involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the inhibition of enzymes, such as epoxide hydrolase, which plays a role in the metabolism of various endogenous compounds .

Comparison with Similar Compounds

Uniqueness: 4-Phenoxychalcone oxide is unique due to the presence of both the phenoxy and epoxide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

86711-50-4

Molecular Formula

C21H16O3

Molecular Weight

316.3 g/mol

IUPAC Name

[3-(4-phenoxyphenyl)oxiran-2-yl]-phenylmethanone

InChI

InChI=1S/C21H16O3/c22-19(15-7-3-1-4-8-15)21-20(24-21)16-11-13-18(14-12-16)23-17-9-5-2-6-10-17/h1-14,20-21H

InChI Key

RUWHCWOSBZLDPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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